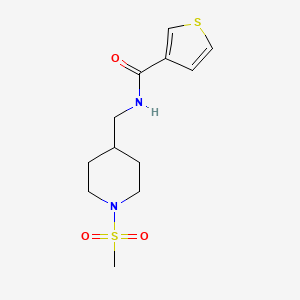
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is not directly detailed in the provided papers. However, a related synthesis process is described in the first paper, where a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized. The process began with ethyl piperidine-4-carboxylate, which was converted to ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, followed by 1-(phenylsulfonyl)piperidine-4-carbohydrazide, and finally reacting with alkyl/aryl sulfonyl chlorides to yield the final derivatives. This synthesis involved multiple steps, including the use of IR, 1H-NMR, and EI-MS spectra for structural characterization .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in the first paper was analyzed using IR, 1H-NMR, and EI-MS spectra. These techniques provided detailed information about the molecular framework and functional groups present in the compounds. Although the exact structure of this compound is not discussed, the methods used for structural analysis in the paper could be applied to this compound to determine its molecular structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the derivatives in the first paper included the reaction of ethyl piperidine-4-carboxylate with phenylsulfonyl chloride, followed by hydrazinolysis, and subsequent sulfonylation with various alkyl/aryl sulfonyl chlorides. These reactions are typical in the synthesis of sulfonyl-containing compounds and could be relevant to the synthesis of this compound, although the specific reactions for this compound are not provided .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds in the first paper were not explicitly discussed. However, the compounds were screened for their enzyme inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which suggests that they have bioactive properties. Molecular docking studies were also performed to examine the binding interactions with AChE and BChE human proteins, indicating the potential of these compounds as enzyme inhibitors .
The second paper does not provide information directly relevant to the analysis of this compound, as it focuses on the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters, which showed antianaphylactic activity .
Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Molecular Interaction Studies
Conformational Analysis of Thioperamide Analogs
Thioperamide analogs have been studied for their H3-receptor antagonist properties, where conformational flexibility plays a significant role in designing new antagonists. The molecular mechanics approach, supplemented by X-ray crystallography, has been used to analyze the minimum-energy conformations of thioperamide and its analogs, highlighting the importance of structural analysis in developing effective receptor antagonists (Plazzi et al., 1997).
Molecular Interaction with CB1 Cannabinoid Receptor
Studies on the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor illustrate the use of molecular orbital methods for conformational analysis. This provides insights into how structural modifications can affect receptor binding and activity, potentially guiding the design of compounds with specific pharmacological properties (Shim et al., 2002).
Synthesis and Antibacterial Activity
Synthesis of Piperidine Derivatives
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (AChE) activity demonstrate the therapeutic potential of piperidine derivatives. Such compounds have shown significant activity, suggesting their use in developing antidementia agents (Sugimoto et al., 1990).
Antibacterial Sulfonamides
The synthesis of N,N-diethyl amide bearing sulfonamides and their antibacterial activity against Escherichia coli and Staphylococcus aureus highlight the medicinal importance of sulfonamide derivatives. These compounds exhibit significant potency as antibacterial agents, indicating the potential of sulfonamide and piperidine moieties in combating bacterial infections (Ajani et al., 2013).
Eigenschaften
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c1-19(16,17)14-5-2-10(3-6-14)8-13-12(15)11-4-7-18-9-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUFLIOKKXLNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

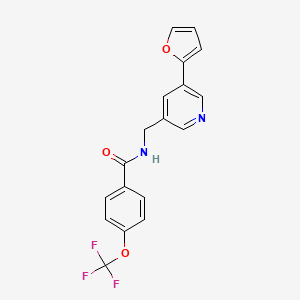
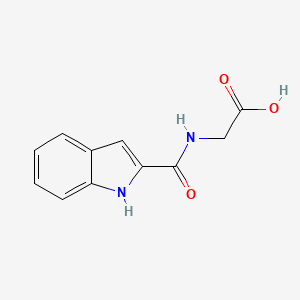
![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)
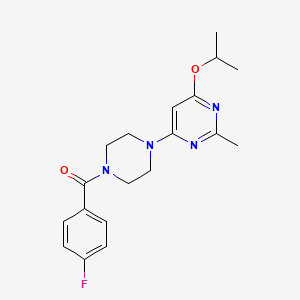
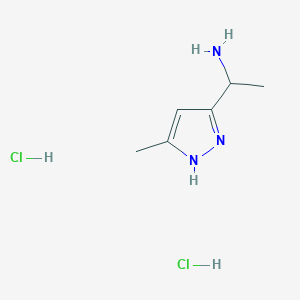
![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)
![(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine](/img/structure/B2545732.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2545733.png)
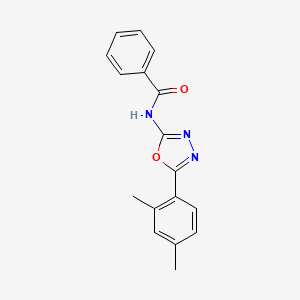
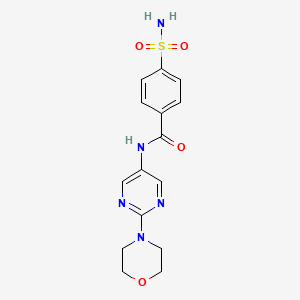
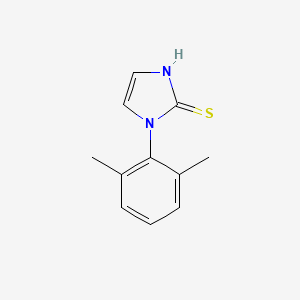
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)

